

# A Technical Guide to the Identification of Neurosporene-Producing Microbial Strains

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## Compound of Interest

Compound Name: *Neurosporene*

Cat. No.: *B1235373*

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## Introduction

**Neurosporene**, a C40 carotenoid, is a key intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene. Its potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries have driven interest in identifying and optimizing microbial sources for its production. This technical guide provides an in-depth overview of microbial strains known to produce **neurosporene**, detailed methodologies for their identification and cultivation, and protocols for the extraction and quantification of this valuable compound.

## Identified Neurosporene-Producing Microbial Strains

Several microbial strains, both naturally occurring and genetically engineered, have been identified as producers of **neurosporene**. These are categorized below based on the type of microorganism.

### Photosynthetic Bacteria

- **Rhodobacter sphaeroides**: Wild-type strains of this purple non-sulfur bacterium produce **neurosporene** as an intermediate in spheroidene biosynthesis. However, specific mutant strains, such as G1C, accumulate **neurosporene** as their major carotenoid due to a

nonsense mutation in the crtC gene, which encodes hydroxy**neurosporene** synthase[1][2]. Another mutant, YR-1, generated through nitrosoguanidine (NTG) mutagenesis, also shows increased production of **neurosporene** along with other carotenoids[3].

- Rhodobacter viridis: The strain JA737 is a natural and stable accumulator of **neurosporene**, with this carotenoid constituting up to 98% of its total carotenoids[1][4][5][6].

## Non-Photosynthetic Bacteria

- Staphylococcus aureus: This bacterium synthesizes C30 carotenoids, with 4,4'-diapo**neurosporene** being a key intermediate in the biosynthesis of the golden pigment staphyloxanthin[7][8]. The biosynthesis is primarily governed by the crtM and crtN genes[2].
- Bacillus subtilis: While wild-type B. subtilis does not produce **neurosporene**, it has been successfully engineered to produce C30 carotenoids, including 4,4'-diapo**neurosporene** and 4,4'-diapolycopene. This is achieved by introducing the crtM and crtN genes from Staphylococcus aureus[2][9][10]. Further metabolic engineering, such as overexpressing the methylerythritol phosphate (MEP) pathway genes, has been shown to significantly increase production yields[9].
- Microbacterium paraoxydans: A novel isolate of this non-photosynthetic bacterium has been shown to produce carotenoid pigments, with a proposed biochemical pathway for **neurosporene** synthesis[1][11][12].

## Quantitative Data on Neurosporene Production

The following table summarizes the reported yields of **neurosporene** and related C30 carotenoids from various microbial strains.

| Microbial Strain  | Type       | Compound                           | Yield                         | Reference(s) |
|---|------------|------------------------------------|-------------------------------|--------------|
| Rhodobacter viridis JA737                                 | Wild-Type  | Neurosporene                       | ~7.3 mg/L                     | [1][4]       |
| ~7 mg/g dry cell  | [1][4]     |                                    |                               |              |
| Microbacterium paraoxydans                                | Wild-Type  | Carotenoids (Neurosporene pathway) | ~16 g/kg dry cells            | [1][11][12]  |
| Engineered Bacillus subtilis BSMN6                        | Engineered | C30 Carotenoids                    | 9.11 ± 0.36 mg/L              | [13]         |
| 3.20 ± 0.24 mg/g DCW                                      | [13]       |                                    |                               |              |
| Engineered Bacillus subtilis (overexpressing MEP pathway) | Engineered | C30 Carotenoids                    | 15-fold increase over control | [9]          |

## Experimental Protocols

### Cultivation of Neurosporene-Producing Strains

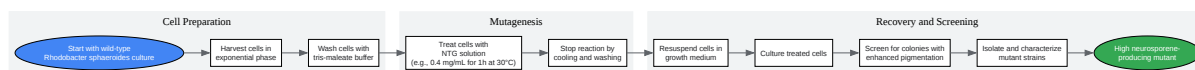
- Medium: Sistrom's minimal medium is commonly used for the cultivation of Rhodobacter sphaeroides[3][4].
  - Preparation of 10x Sistrom's Minimal Medium A (1 Liter):
    - K<sub>2</sub>HPO<sub>4</sub>: 34.8 g or KH<sub>2</sub>PO<sub>4</sub>: 27.2 g
    - (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>: 5.0 g or NH<sub>4</sub>Cl: 1.95 g
    - Succinic acid: 40.0 g
    - L-Glutamic acid: 1.0 g

- L-Aspartic acid: 0.4 g
- NaCl: 5.0 g
- Nitrilotriacetic acid: 2.0 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ : 3.0 g or  $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ : 2.44 g
- $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ : 0.334 g
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ : amount not specified in abstract
- Trace Elements Solution: amount not specified in abstract
- Adjust pH to 7.0 with KOH.
- Sterilize by autoclaving.
- Growth Conditions:
  - For anaerobic cultures, precultured cells are added to the modified Sistrom's medium in serum bottles and diluted to an OD660 of 0.1[3].
  - Incubate under light-anaerobic conditions at 30°C, 150 rpm, and purge with a gas composition of 10% CO<sub>2</sub>, 60% H<sub>2</sub>, and 30% argon[3].
- Medium: Tryptic Soy Broth (TSB) is a suitable medium for the cultivation of engineered *B. subtilis* for carotenoid production[13].
  - TSB Composition (per Liter):
    - Tryptone: 17 g
    - Soytone: 3 g
    - Dextrose: 2.5 g
    - NaCl: 5.0 g

- K<sub>2</sub>HPO<sub>4</sub>: 2.5 g
- Growth Conditions:
  - Inoculate strains in 50 ml TSB at an optical density (OD<sub>600</sub>) of 0.05[13].
  - Culture for 24 hours at 37°C with shaking at 250 rpm[13].
  - For inducible systems, 1% xylose can be added at an OD<sub>600</sub> of 0.6, followed by an additional 24 hours of cultivation[13].
- Medium: Luria-Bertani (LB) medium supplemented with NH<sub>4</sub>Cl has been shown to yield high levels of pigment production[1][11][12].
  - LB Medium Composition (per Liter):
    - Tryptone: 10 g
    - Yeast Extract: 5 g
    - NaCl: 10 g
  - Supplement with NH<sub>4</sub>Cl for enhanced pigment production.
- Growth Conditions: Cultivate in submerged conditions in a laboratory bioreactor[14].

## Strain Modification Protocols

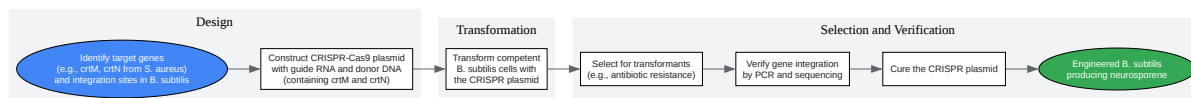
This method is used to generate random mutations to screen for strains with enhanced carotenoid production.



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Caption: Workflow for NTG mutagenesis of *Rhodobacter sphaeroides*.

This targeted approach is used to introduce specific genes (e.g., crtM and crtN) and modify metabolic pathways to enhance C30 carotenoid production.



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Caption: Workflow for CRISPR-Cas9 engineering of *Bacillus subtilis*.

## Extraction of Neurosporene

- From *Bacillus subtilis*[13]:
  - Harvest cells by centrifugation (8000 x g for 15 min).
  - Wash the cell pellet with 1 ml of TE buffer (10 mM Tris/HCl, 1 mM EDTA, pH 8.0).
  - Resuspend the cells in 500 µl of TE buffer.
- From *Rhodobacter sphaeroides*[3]:
  - Suspend 33.3 mg of dried cells in 1 mL of 3 M HCl.
  - Incubate for 30 min at 30°C with shaking at 100 rpm.
  - Centrifuge for 20 min and discard the supernatant.
  - Resuspend the pellet in 1 mL of acetone and incubate for 30 min.
  - Harvest the supernatant containing the carotenoids by centrifugation.

## Quantification of Neurosporene by HPLC

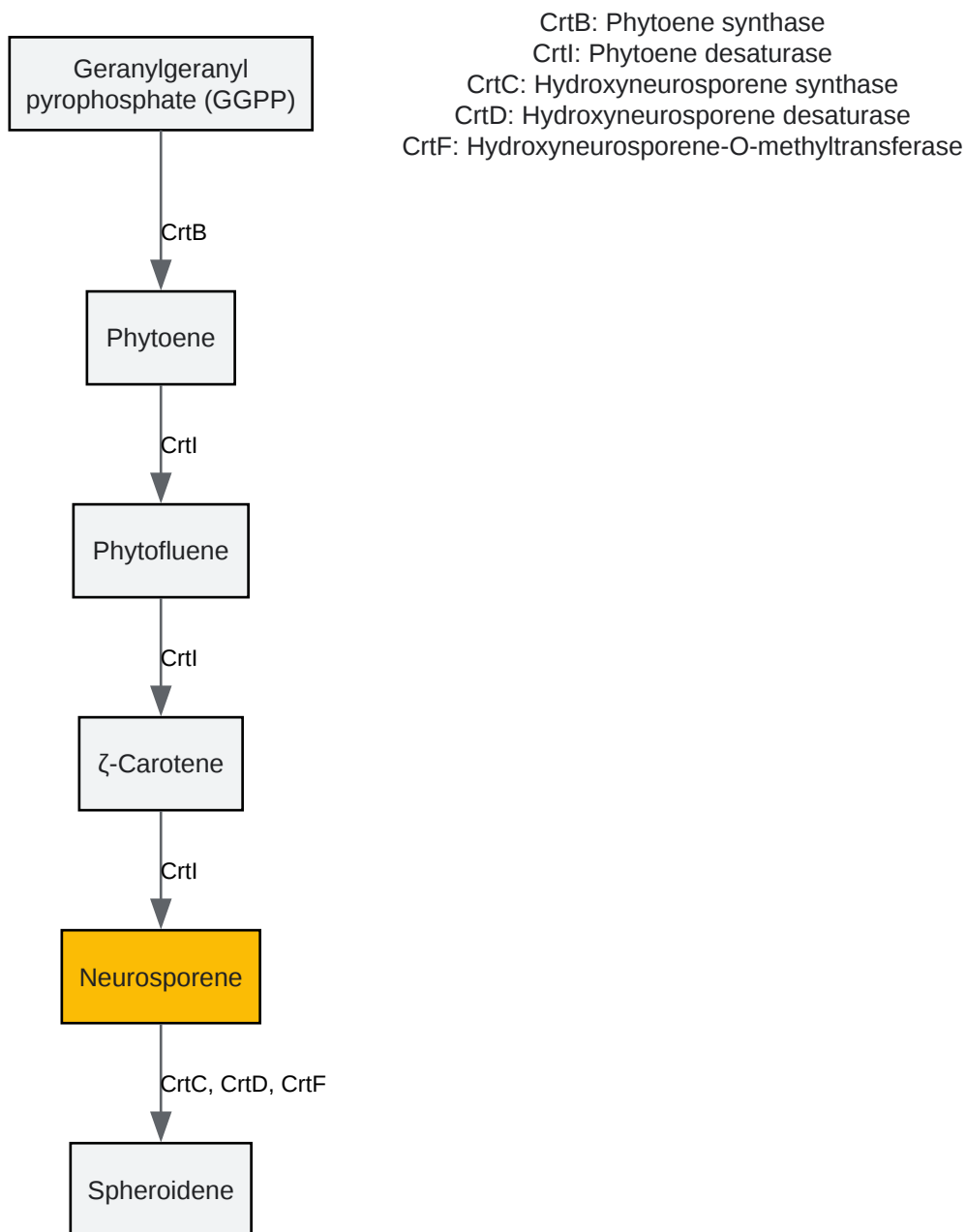
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of carotenoids.

- **Sample Preparation:** The solvent extract containing **neurosporene** is filtered through a 0.22 µm filter before injection into the HPLC system.
- **HPLC System:** A typical setup includes a C18 reversed-phase column.
- **Mobile Phase:** A gradient of solvents is often used for optimal separation. For example, a non-linear gradient of 50%–100% acetone in water can be employed[15].
- **Detection:** A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of **neurosporene** (typically around 416, 440, and 470 nm).
- **Quantification:** The concentration of **neurosporene** is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a purified **neurosporene** standard.

## Biosynthesis Pathways

### Neurosporene Biosynthesis in Rhodobacter species

## Gene Key



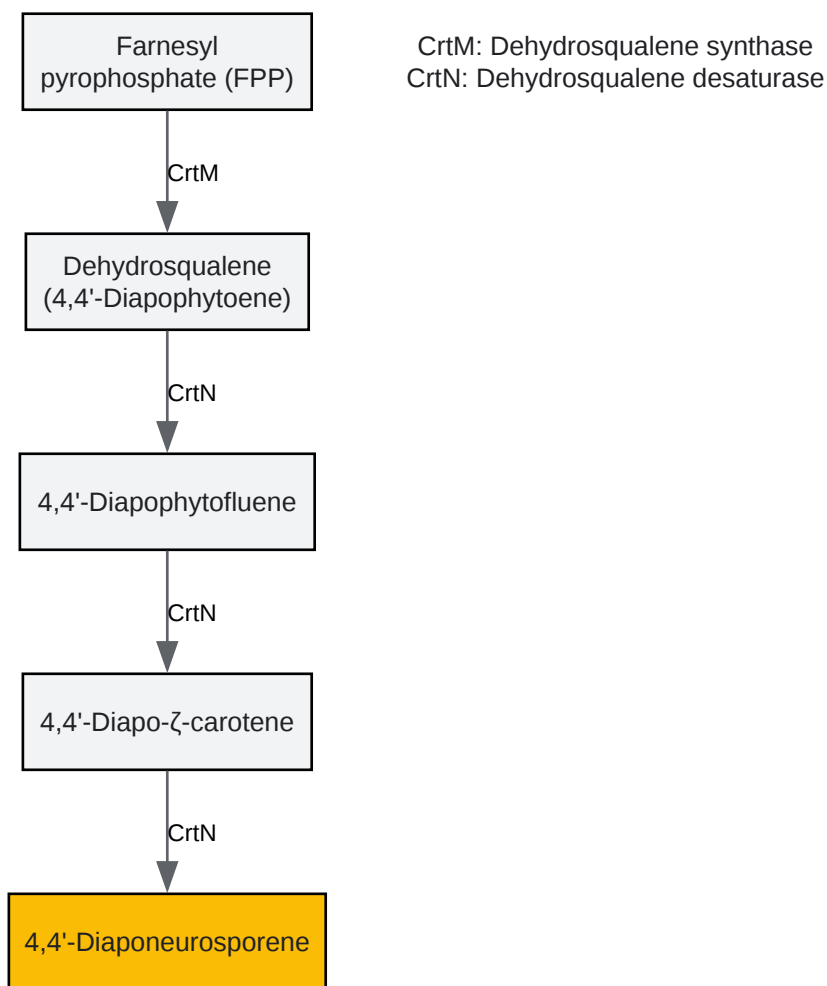
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Caption: **Neurosporene** biosynthesis pathway in Rhodobacter.

## 4,4'-Diaponeurosporene Biosynthesis in Engineered *Bacillus subtilis*



## Gene Key



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Caption: 4,4'-Diaponeurosporene biosynthesis in engineered *B. subtilis*.

## Conclusion

The identification and development of microbial strains for **neurosporene** production offer a promising and sustainable alternative to chemical synthesis. This guide provides a foundational understanding of the key microbial players, methodologies for their cultivation and genetic manipulation, and protocols for the extraction and quantification of **neurosporene**. Further research focusing on the optimization of fermentation conditions and advanced metabolic engineering strategies will be crucial for achieving commercially viable yields of this valuable carotenoid.

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